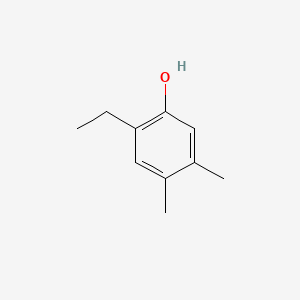

2-Ethyl-4,5-dimethylphenol

Description

General Overview of Substituted Phenols in Contemporary Chemical Science

Substituted phenols are a class of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring that also bears other functional groups. These compounds are of immense importance in various fields of chemical science, serving as crucial intermediates in the synthesis of pharmaceuticals, polymers, and agrochemicals. The nature, position, and number of substituents on the phenolic ring significantly influence the compound's physical, chemical, and biological properties.

The reactivity of the aromatic ring in phenols is strongly activated by the hydroxyl group, which is a powerful ortho-, para-director for electrophilic substitution reactions. This inherent reactivity makes phenols versatile building blocks for creating more complex molecules. However, it also presents challenges in achieving specific substitution patterns, particularly for polysubstituted phenols where steric hindrance and electronic effects can complicate synthetic routes.

Contemporary research in the field of substituted phenols is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and efficient ways to synthesize substituted phenols with high regioselectivity and stereoselectivity. This includes the use of transition-metal catalysis, organocatalysis, and biocatalysis to achieve transformations that are difficult to accomplish with traditional methods.

Investigation of Structure-Activity Relationships: A significant area of research involves understanding how the specific arrangement of substituents on the phenol (B47542) ring affects its biological activity. This is particularly crucial in drug discovery and the development of new bioactive molecules.

Applications in Materials Science: Substituted phenols are precursors to a wide range of polymers and materials with diverse properties. Research is ongoing to develop new phenolic resins and polymers with enhanced thermal stability, flame retardancy, and other desirable characteristics.

Environmental and Toxicological Studies: Many substituted phenols are environmental contaminants, and research is focused on understanding their fate, transport, and toxicity in the environment. This includes developing analytical methods for their detection and remediation strategies for their removal.

Academic Significance and Research Gaps Pertaining to 2-Ethyl-4,5-dimethylphenol

Despite the broad interest in substituted phenols, this compound has received surprisingly little specific attention in the academic literature. Its academic significance, therefore, lies more in its potential as an understudied molecule rather than in a well-established body of research.

Physicochemical Properties:

Basic physicochemical data for this compound is available from various chemical databases.

| Property | Value |

| CAS Number | 2219-78-5 |

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| Synonyms | 6-Ethyl-3,4-dimethylphenol, Phenol, 2-ethyl-4,5-dimethyl- |

This data is compiled from various chemical databases.

Research Findings (General and Inferred):

Direct and detailed research findings on this compound are scarce. However, based on the general knowledge of substituted phenols, some inferences can be made:

Synthesis: The synthesis of this compound would likely involve the alkylation of a suitable cresol or xylenol precursor. Achieving the specific substitution pattern of an ethyl group at the 2-position and methyl groups at the 4- and 5-positions would require careful selection of starting materials and reaction conditions to control regioselectivity. General methods for the synthesis of polysubstituted phenols, such as multi-step sequences involving protection-deprotection strategies and directed ortho-metalation, could potentially be adapted.

Reactivity: The phenolic hydroxyl group in this compound is expected to exhibit typical reactivity, such as acidity and the ability to undergo etherification and esterification. The aromatic ring, being highly substituted, would have its reactivity towards further electrophilic substitution influenced by the directing effects of the existing alkyl groups and the hydroxyl group, as well as by steric hindrance.

Potential Applications: While no specific applications have been extensively studied, its structure suggests potential utility as an antioxidant, a monomer for polymer synthesis, or as a building block for more complex molecules in medicinal chemistry. Its natural occurrence in the essential oil of rosemary and in female elephant urine suggests potential roles in allelopathy or chemical communication, respectively, which are areas ripe for investigation. wikipedia.org

Research Gaps:

The most significant aspect of the academic profile of this compound is the vastness of the research gaps. These include:

Dedicated Synthesis and Characterization: There is a lack of published, optimized, and high-yield synthetic routes specifically for this compound. Detailed spectroscopic characterization (e.g., comprehensive NMR, IR, and mass spectrometry data) in the peer-reviewed literature is also limited.

Reactivity and Mechanistic Studies: The specific reactivity of this compound, including its kinetic and thermodynamic parameters for various reactions, has not been systematically investigated. Mechanistic studies of its formation or degradation are also absent.

Biological Activity: There is a dearth of information on the biological activities of this compound. Its potential as an antimicrobial, antioxidant, or cytotoxic agent remains unexplored.

Environmental Fate and Toxicology: While general studies on alkylphenols exist, specific data on the environmental persistence, bioaccumulation, and toxicity of this compound is not available.

Material Science Applications: The potential of this compound as a monomer or additive in the development of new materials has not been explored.

Structure

3D Structure

Properties

CAS No. |

2219-78-5 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-ethyl-4,5-dimethylphenol |

InChI |

InChI=1S/C10H14O/c1-4-9-5-7(2)8(3)6-10(9)11/h5-6,11H,4H2,1-3H3 |

InChI Key |

ZUDAICPAUJSPHK-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=C(C(=C1)C)C)O |

Canonical SMILES |

CCC1=C(C=C(C(=C1)C)C)O |

Other CAS No. |

2219-78-5 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving 2 Ethyl 4,5 Dimethylphenol and Its Structural Analogues

General Synthetic Approaches for Alkylphenols within Organic Chemistry

The synthesis of alkylphenols, a broad class of organic compounds characterized by a hydroxyl group and at least one alkyl substituent attached to a benzene (B151609) ring, is a cornerstone of industrial and academic chemistry. The specific arrangement of these groups dictates the compound's properties and applications. Methodologies for their preparation are diverse, ranging from the construction of the aromatic ring itself to the modification of a pre-existing phenol (B47542).

Strategies for the Construction of Substituted Phenolic Rings

The fundamental challenge in synthesizing specifically substituted phenols lies in controlling the regiochemistry of the substituents on the aromatic ring. Several innovative strategies have been developed to address this.

One novel, transition-metal-free approach involves the self-condensation of readily available enaminodiones. acs.org This method proceeds via a base-promoted formal [4+2] annulation, which involves a cascade transformation based on a double Michael addition and subsequent aromatization to yield functionalized acyl-substituted phenols in moderate to high yields (29–97%). acs.org

Another powerful strategy allows for the synthesis of highly substituted phenols with precise regiochemical control by reacting hydroxypyrone and nitroalkene starting materials in a single step. acs.org For phenols that are difficult to synthesize via classical electrophilic substitution, modern methods provide alternatives. These include the ipso-hydroxylation of arylboronic acids, the direct aromatization of cyclohexanones using enzymatic or chemical systems, and palladium-catalyzed hydroxylation of aryl halides under mild conditions. researchgate.net The synthesis of meta-substituted phenols, in particular, is a significant challenge due to the ortho-para directing nature of the hydroxyl group in electrophilic aromatic substitutions. researchgate.net

Classical methods often involve the multi-step transformation of simpler aromatic hydrocarbons. For instance, 3,5-dimethylphenol (B42653) can be synthesized from xylene through a three-step sequence involving carbonylation to form an intermediate 3,5-dimethylcarbonyl compound, followed by oxidation with a peroxide and subsequent hydrolysis. google.com Similarly, 2,4-dimethylphenol (B51704) is traditionally obtained from m-xylene (B151644) via sulfonation, salting out, alkali melting, and acidification. chemicalbook.com The synthesis of substituted phenols can also be achieved through the pyrolysis of substituted alicyclic ketones in the presence of a catalyst. google.com

| Starting Material(s) | Method | Product Type | Reference |

| Enaminodiones | Self-condensation (base-promoted) | Acyl-substituted phenols | acs.org |

| Hydroxypyrone & Nitroalkene | One-step conversion | Highly substituted phenols | acs.org |

| Arylboronic acids | Ipso-hydroxylation | Substituted phenols | researchgate.net |

| Substituted cyclohexanones | Aromatization | Substituted phenols | researchgate.netgoogle.com |

| Xylene | Carbonylation, oxidation, hydrolysis | 3,5-dimethylphenol | google.com |

| m-Xylene | Sulfonation, alkali fusion, acidification | 2,4-dimethylphenol | chemicalbook.com |

Investigation of Catalytic and Non-Catalytic Synthetic Routes

Both catalytic and non-catalytic methods are extensively used in the synthesis of alkylphenols. The choice of method often depends on the desired product, cost-effectiveness, and environmental impact.

Catalytic Routes: Catalysis is central to many modern alkylphenol syntheses, offering high efficiency and selectivity. Friedel-Crafts alkylation is a classic example, where phenols are reacted with olefins or alcohols. This process is often promoted by acid catalysts.

Heteropoly Acids: These can be used as catalysts for the reaction of phenol with corresponding olefins under adiabatic conditions to produce alkylphenols. justia.com

Solid Acid Catalysts: To overcome issues with traditional liquid acid catalysts, solid acids are widely employed. These include acidic montmorillonite (B579905) clays, which can be pretreated with acids like hydrogen fluoride, google.com and solid superacids such as sulfated zirconia (ZrO₂/SO₄²⁻) or iron oxide (Fe₂O₃·SO₄²⁻). researchgate.net These catalysts are effective for synthesizing long-chain alkylphenols from phenol and long-chain alcohols. researchgate.net Modified acidic cationic resins are also used to enhance reaction efficiency and selectivity when reacting olefins with phenol compounds. google.com

Metal Catalysts: Ruthenium complexes can catalyze the C–H bond functionalization of phenol derivatives to introduce alkyl groups at the meta position. acs.org The reduction of 2-acylphenols to the corresponding 2-alkylphenols can be achieved through hydrogenation using base metal catalysts like copper on a support material. google.com Palladium catalysts on alumina (B75360) (Pd/γ-Al₂O₃) are effective for the selective hydrogenation of alkylphenols to alkyl-cyclohexanones, which are valuable intermediates. acs.org

Non-Catalytic Routes: While catalytic methods are prevalent, several non-catalytic strategies are also significant. The base-promoted self-condensation of enaminodiones is an example of a transition-metal-free approach to constructing substituted phenolic rings. acs.org The multi-step synthesis of dimethylphenol isomers from xylene, involving steps like oxidation with peroxides and hydrolysis, also represents a primarily non-catalytic pathway. google.com

Synthesis of Closely Related Structural Analogues and Derivatives of 2-Ethyl-4,5-dimethylphenol

The core dimethylphenol structure is a versatile scaffold for creating a wide range of derivatives, including hydrazones and Mannich bases. These derivatives are often synthesized to explore their potential in various chemical and biological applications.

Preparation of Hydrazone Derivatives Possessing the Dimethylphenyl Moiety from Precursors such as 2-Hydroxy-4,5-dimethylacetophenone

Hydrazone derivatives containing the 4,5-dimethylphenol moiety are readily synthesized from the precursor 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, also known as 2-hydroxy-4,5-dimethylacetophenone. The general synthetic procedure involves the condensation reaction of this phenolic ketone with a hydrazine (B178648) compound. ias.ac.inresearchgate.net

The synthesis is typically carried out by reacting equimolar amounts of 2-hydroxy-4,5-dimethylacetophenone and a hydrazine, such as hydrazine hydrate, phenylhydrazine, or (2,4-dinitrophenyl)hydrazine. ias.ac.inresearchgate.netchemijournal.com The reaction is usually performed in a solvent like methanol (B129727) or ethanol (B145695) and refluxed for several hours, often in the presence of a catalytic amount of acetic acid. ias.ac.in The resulting hydrazone product, such as (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol, precipitates from the solution upon cooling and can be purified by recrystallization. ias.ac.inresearchgate.net The structure of these synthesized compounds is confirmed using various spectroscopic techniques, including IR, UV-Vis, NMR, and mass spectrometry. iaea.orgchemistryjournals.net

| Precursor 1 | Precursor 2 | Product Type | Reference |

| 2-Hydroxy-4,5-dimethylacetophenone | Hydrazine hydrate | Substituted hydrazone | ias.ac.inresearchgate.net |

| 2-Hydroxy-4,5-dimethylacetophenone | Phenylhydrazine | Substituted hydrazone | researchgate.netchemijournal.com |

| 2-Hydroxy-4,5-dimethylacetophenone | (2,4-dinitrophenyl)hydrazine | Substituted hydrazone | researchgate.netchemijournal.comchemistryjournals.net |

Synthesis of Phenolic Mannich Bases with Dimethylphenol Cores

Phenolic Mannich bases are important compounds in coordination chemistry and medicinal research. ajol.infonih.gov The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a phenol), formaldehyde (B43269), and a primary or secondary amine.

The synthesis of Mannich bases with a dimethylphenol core has been reported using various isomers. For instance, Mannich bases have been prepared from 3,4-dimethylphenol (B119073) and evaluated for their biological activity. nih.gov In a more general sense, phenolic Mannich bases are synthesized from a phenolic substrate, formaldehyde, and an amine. For example, new Mannich bases have been prepared from m-cresol (B1676322) (3-methylphenol), a structural precursor to some dimethylphenols, by reacting it with formaldehyde and a piperazine (B1678402) derivative. ajol.info The Mannich reaction can also be a key step in more complex syntheses, such as the preparation of substituted phenols like 2,6-dimethylphenol (B121312) from substituted cyclohexanones via a Mannich base intermediate. google.com

Exploration of Synthetic Pathways for Other Dimethylphenol Isomers

The six isomers of dimethylphenol (also known as xylenols) are important industrial chemicals, and various methods have been developed for their synthesis. nih.gov

2,4-Dimethylphenol: This isomer is produced from m-xylene through a process of sulfonation, followed by alkali fusion and acidification. chemicalbook.com

2,5-Dimethylphenol (B165462): Can be produced via the vapor-phase methylation of other phenols or through a gold-catalyzed intermolecular reaction of an alkyne with a furan. google.com It is a key intermediate in the synthesis of 2,3,6-trimethylphenol, a precursor to Vitamin E. nih.govgoogle.com

2,6-Dimethylphenol: A common route to this isomer is the gas-phase methylation of phenol over a catalyst, such as an iron-chromium mixed oxide. researchgate.netasm.org It is a monomer used in the production of polyphenylene oxide (PPO) plastics. researchgate.net

3,5-Dimethylphenol: A multi-step synthesis starting from xylene has been developed. The process involves a Friedel-Crafts acylation to produce 3,5-dimethyl acetophenone, which is then subjected to a Baeyer-Villiger oxidation and subsequent hydrolysis to yield the final product. google.com

Chromatographic and High Resolution Analytical Methodologies for 2 Ethyl 4,5 Dimethylphenol Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of phenolic compounds like 2-Ethyl-4,5-dimethylphenol. Its versatility allows for the analysis of a wide range of alkylphenols with high resolution. researchgate.net Both normal-phase and reversed-phase HPLC can be employed, with the choice depending on the specific analytical goal. Normal-phase HPLC is often selected for separating oligomers based on their ethylene (B1197577) oxide number, while reversed-phase HPLC separates compounds based on hydrophobicity, which is ideal for distinguishing between alkylphenol isomers. nih.gov

The development of a robust HPLC method for this compound involves the careful optimization of several key parameters to achieve adequate separation from other xylenol isomers and potential matrix components. The separation of structurally similar isomers, such as those of xylene or cresol, presents a significant analytical challenge due to their overlapping physicochemical properties. laboratorytalk.com

Key considerations in method development include the selection of the stationary phase, mobile phase composition, and detector settings. For alkylphenols, reversed-phase columns, such as C18 or C8, are commonly used due to their ability to separate compounds based on differences in hydrophobicity. researchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve baseline separation of complex mixtures of phenols. hpst.cz For instance, a mobile phase starting with a higher percentage of water and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective elution of a wide range of phenolic compounds.

The following table summarizes typical starting conditions for the HPLC analysis of alkylphenols, which can be adapted for this compound.

Table 1: Illustrative HPLC Method Parameters for Alkylphenol Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interactions for separation. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) | Organic modifier and aqueous phase for gradient elution. Acid improves peak shape. |

| Gradient | 30% to 100% Acetonitrile over 30 minutes | Ensures elution of both polar and non-polar analytes. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Detector | UV Detector at 280 nm | Phenolic compounds typically exhibit absorbance at this wavelength. labrulez.com |

| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. |

While this compound possesses a native chromophore, its molar absorptivity may not be sufficient for trace-level detection. Pre-column derivatization is a powerful strategy to enhance the sensitivity and selectivity of HPLC analysis by introducing a strongly UV-absorbing or fluorescent tag to the phenol (B47542) molecule. manuallib.compsu.edu This chemical modification creates a derivative with superior detection characteristics compared to the parent compound. labrulez.com

The derivatization reaction typically targets the hydroxyl group of the phenol. A variety of reagents have been developed for this purpose, each with specific reaction conditions and advantages. The reaction with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), for example, proceeds rapidly under mild conditions to form dinitrophenyl ethers, which can be detected at a wavelength of around 292 nm. psu.educhem-soc.si Another common reagent, 4-nitrobenzoyl chloride, reacts with phenols in a borate (B1201080) buffer to form derivatives that are readily detectable by UV. manuallib.com For fluorescence detection, which offers even greater sensitivity, reagents like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) can be used. gcms.cz

Table 2: Common Pre-column Derivatizing Agents for Phenols in HPLC

| Derivatizing Agent | Reaction Principle | Detection Method | Advantages |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Nucleophilic aromatic substitution with the phenolic hydroxyl group. psu.edu | UV (approx. 292 nm) | Rapid reaction under mild conditions. psu.edu |

| 4-Nitrobenzoyl Chloride | Acylation of the phenolic hydroxyl group in a buffered solution. manuallib.com | UV (approx. 280 nm) | Good separation of derivatives, stable products. manuallib.com |

| Dansyl Chloride | Forms highly fluorescent dansyl derivatives. | Fluorescence | High sensitivity. |

| 4-Aminoantipyrine (B1666024) | Oxidative coupling in the presence of an oxidizing agent (e.g., potassium ferricyanide) to form a colored dye. juniperpublishers.com | UV-Visible | Well-established reaction for total phenols. juniperpublishers.com |

| DIB-Cl | Forms highly fluorescent derivatives with phenolic compounds. gcms.cz | Fluorescence | Excellent sensitivity for trace analysis. gcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for the definitive identification and trace quantification of volatile and semi-volatile compounds like this compound. nih.govnist.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, resulting in high confidence in compound identification. For phenolic compounds, derivatization is often performed prior to GC analysis to improve chromatographic peak shape and thermal stability. uib.no Techniques like silylation or acylation with reagents such as heptafluorobutyric anhydride (B1165640) are common. nih.govnih.gov

In a typical GC-MS analysis of alkylphenols, a sample extract is injected into the GC, where it is vaporized. thermofisher.com The vaporized analytes are carried by an inert gas through a long, thin capillary column (e.g., DB-5ms). laboratorytalk.com The separation is based on the compounds' boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the ion source of the mass spectrometer, where it is fragmented into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification. nist.gov For trace analysis, selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer can be used to achieve extremely low detection limits. thermofisher.com

A significant challenge in chromatographic analysis is the potential for retention times to shift between runs, instruments, or after column maintenance. manuallib.com This variability can complicate compound identification, especially when dealing with numerous isomers, such as the various substituted phenols, which often exhibit very similar mass spectra. manuallib.com Retention Time Locking (RTL) is a software-driven technique that adjusts the carrier gas pressure (or flow) to force a specific "locking" compound to elute at a predefined time. manuallib.comingenieria-analitica.com

By locking the retention time of a reference compound (e.g., 2,4-dibromophenol), the retention times of all other analytes in the method become highly reproducible and predictable across different systems and over long periods. laboratorytalk.commanuallib.com This is particularly valuable for creating and using large databases of compounds for screening and identification. researchgate.nethpst.cz For the analysis of phenols, comprehensive RTL methods have been developed for over 50 different phenolic compounds, enabling universal and permanent retention times. laboratorytalk.commanuallib.com This allows analysts to confidently identify unexpected or non-target phenolic isomers present in a sample by comparing their locked retention times to a database, even if an analytical standard for that specific isomer is not on hand. manuallib.comchromatographyonline.com The use of RTL significantly improves the reliability and efficiency of identifying compounds like this compound in complex environmental or industrial samples. researchgate.net

Table 3: GC-MS Parameters with Retention Time Locking for Phenol Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| GC System | Agilent 6890/5973N or similar | Standard platform for environmental analysis. manuallib.com |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or DB-XLB | Provides good separation for a wide range of phenols. laboratorytalk.commanuallib.com |

| Inlet | Split/Splitless or PTV | Allows for trace-level injection. thermofisher.com |

| Carrier Gas | Helium | Inert carrier gas. |

| RTL Lock Compound | 2,4-Dibromophenol | A stable compound used to lock the retention times of other phenols. manuallib.com |

| Oven Program | Temperature ramp (e.g., 60°C to 300°C) | Separates compounds based on boiling point. |

| MS Detector | Quadrupole or Ion Trap | Provides mass spectra for identification and quantification. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for generating reproducible mass spectra. |

Spectrophotometric Assays Involving Dimethylphenols in Chemical Analysis

Spectrophotometric methods offer a simpler, more accessible alternative to chromatography for the quantification of total phenolic compounds, including dimethylphenols. These assays are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of phenols in the sample.

One of the most established spectrophotometric methods for the determination of phenols relies on the reaction with 4-aminoantipyrine (also known as ampyrone). juniperpublishers.comsigmaaldrich.com In an alkaline solution (pH ~10) and in the presence of an oxidizing agent like potassium ferricyanide, 4-aminoantipyrine reacts with phenols that have an unsubstituted position para to the hydroxyl group. juniperpublishers.comresearchgate.net This oxidative coupling reaction forms a red or reddish-brown antipyrine (B355649) dye that can be measured colorimetrically, typically around 510 nm. psu.eduresearchgate.net While this method is excellent for determining total phenolic content, it is not specific to a single compound and its reactivity varies with the type and position of substituents on the phenol ring. juniperpublishers.com For instance, para-substituted alkylphenols may yield yellow products instead of the typical red dye. researchgate.net The method has been successfully applied to determine various dimethylphenol isomers. nih.govresearchgate.net

Another approach involves the use of metal-complexing agents that change color upon binding to ions, where the presence of a dimethylphenol-containing ligand can be part of the complex. For example, xylenol orange is a well-known indicator that forms colored complexes with various metal ions. nih.govaatbio.comnsf.gov The absorbance maximum of xylenol orange itself shifts significantly upon complexation, for example, with ruthenium(II) or iron(III) ions, a change that can be measured spectrophotometrically (e.g., around 580 nm). chem-soc.sinsf.gov While not a direct assay for the phenol itself, spectrophotometric methods can be designed where a dimethylphenol derivative acts as a chelating agent, allowing for indirect quantification. nih.govtandfonline.com

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4-Dibromophenol |

| This compound |

| 4-Aminoantipyrine (Ampyrone) |

| 4-Nitrobenzoyl Chloride |

| Acetonitrile |

| Dansyl Chloride |

| Heptafluorobutyric Anhydride |

| Methanol |

| Potassium Ferricyanide |

| Trifluoroacetic Acid |

| Xylenol Orange |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) |

Natural Occurrence and Chemosensory Biological Contexts of 2 Ethyl 4,5 Dimethylphenol

Identification in Plant-Derived Essential Oils

2-Ethyl-4,5-dimethylphenol has been identified as a constituent of the essential oils of certain aromatic plants. Notably, its presence is well-documented in rosemary (Rosmarinus officinalis), a plant renowned for its fragrant leaves and wide use in culinary and medicinal applications. wikipedia.org

A significant study analyzing the essential oil of Rosmarinus officinalis cultivated in the Algerian Sahara revealed that this compound was a major component. wikipedia.orgresearchgate.net The analysis, conducted via gas chromatography-mass spectrometry (GC/MS), quantified its concentration at 12.0% of the total essential oil. wikipedia.orgresearchgate.netresearchgate.net This particular chemotype of rosemary also contained high levels of 1,8-cineole (29.5%) and camphor (B46023) (11.5%). wikipedia.orgresearchgate.netresearchgate.net The composition of essential oils can vary based on geographical location and environmental conditions, but the identification of this compound as a primary constituent in this region is noteworthy. wikipedia.org

Beyond rosemary, this phenol (B47542) has also been listed as a phytochemical present in Ox-eye daisy (Leucanthemum vulgare), indicating a broader, though perhaps less concentrated, distribution within the plant kingdom.

The following table summarizes the documented natural occurrences of this compound in plant-derived essential oils based on available research.

| Plant Species | Plant Part | Geographic Origin | Method of Analysis | Concentration (%) | Reference(s) |

| Rosmarinus officinalis | Aerial Parts | Algerian Sahara | Hydrodistillation, GC/MS | 12.0 | wikipedia.org, researchgate.net |

| Leucanthemum vulgare | Not Specified | Not Specified | Not Specified | Present |

Detection in Animal Secretions and its Potential Role in Biological Signaling

The role of chemical signals in mediating animal behavior is a fundamental aspect of chemical ecology. This compound has been identified in the secretions of mammals, pointing to its potential function as a semiochemical, possibly a pheromone.

Research on the chemical composition of excretions from Asian elephants (Elephas maximus) has led to the detection of this compound in urine samples from females. wikipedia.org Specifically, studies have identified this compound in the urine of pregnant female elephants. researchgate.netasesg.org In mammals, urine is a primary medium for conveying complex information about an individual's physiological state, including reproductive status, health, and identity.

The presence of this compound, alongside other phenolic compounds like 3-ethyl phenol in female elephant urine, suggests a role in the intricate system of chemical communication within elephant populations. wikipedia.org While the precise function of this compound in this context is the subject of ongoing research, its identification in a key biological matrix for signaling underscores its likely importance in conveying messages to other elephants. asesg.orgnih.gov Pheromones, which are chemical substances that trigger a social response in members of the same species, are crucial for behaviors such as mate selection and herd cohesion. nih.gov The discovery of this compound in elephant urine contributes to the broader understanding of mammalian chemical ecology. wikipedia.orgasesg.org

The table below details the findings regarding the detection of this compound in animal secretions.

| Animal Species | Secretion Source | Sex/Condition | Potential Role | Reference(s) |

| Asian Elephant (Elephas maximus) | Urine | Female | Biological Signaling | , wikipedia.org |

| Asian Elephant (Elephas maximus) | Urine | Pregnant Female | Biological Signaling | asesg.org, researchgate.net |

Environmental Transformation Processes and Microbial Degradation Pathways of Alkylphenols, Emphasizing Dimethylphenols

Mechanisms of Biodegradation by Isolated Bacterial Cultures

The microbial breakdown of alkylphenols, including dimethylphenols, is a critical process for their removal from contaminated environments. Aerobic biodegradation is initiated by the hydroxylation of the aromatic ring, typically forming a substituted catechol derivative. Subsequently, the aromatic ring is cleaved, leading to intermediates that can enter central metabolic cycles like the Krebs cycle. Bacteria, particularly species from the genus Pseudomonas, are well-documented for their ability to degrade a wide range of phenolic compounds through distinct catabolic pathways. researchgate.netnih.gov

Once a catechol intermediate is formed, bacteria employ one of two primary enzymatic strategies for ring fission: the ortho-cleavage pathway or the meta-cleavage pathway. nih.gov

Ortho-Cleavage Pathway: Also known as the β-ketoadipate pathway, this process involves the cleavage of the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. researchgate.netnih.gov This intradiol cleavage is catalyzed by catechol 1,2-dioxygenase, which incorporates both atoms of a molecular oxygen to form cis,cis-muconic acid. nih.gov Subsequent enzymatic reactions convert this intermediate into succinyl-CoA and acetyl-CoA, which are common cellular metabolites. researchgate.net This pathway is generally more specific and is often employed for the degradation of catechol itself or precursors of catechol. researchgate.net

Meta-Cleavage Pathway: This pathway involves the cleavage of the bond adjacent to the two hydroxyl groups on the aromatic ring (extradiol cleavage). nih.gov The key enzyme in this pathway is catechol 2,3-dioxygenase, which results in the formation of a yellow compound, 2-hydroxymuconic semialdehyde. nih.govwikipedia.org The meta-pathway is considered a more general mechanism for the catabolism of various alkyl-substituted catechols derived from phenolic compounds. researchgate.netresearchgate.net Studies on Pseudomonas species have shown that the degradation of phenol (B47542) and various cresols and dimethylphenols proceeds efficiently via this pathway. researchgate.netnih.gov For instance, Pseudomonas mendocina PC1 utilizes the meta-cleavage pathway for p-cresol (B1678582) degradation, and this pathway's key enzymes are also induced by the presence of dimethylphenols. nih.gov

The choice between the ortho and meta pathway is dependent on the specific bacterial strain and the nature of the phenolic substrate. researchgate.net

The degradation of alkylphenols is mediated by a suite of specialized enzymes. The initial hydroxylation and subsequent ring cleavage are the most critical steps, catalyzed by distinct enzyme systems.

Catechol 2,3-dioxygenase (C23O): This enzyme (EC 1.13.11.2) is a hallmark of the meta-cleavage pathway. wikipedia.org It is an iron-containing enzyme, specifically Fe(II), that catalyzes the incorporation of molecular oxygen into the catechol ring to yield 2-hydroxymuconic semialdehyde. wikipedia.orgebi.ac.uk The activity of C23O can be induced by various dimethylphenols in bacteria like Pseudomonas mendocina. nih.gov While highly effective for many substituted catechols, some compounds can act as suicide inhibitors. For example, 4-methylcatechol (B155104) can inactivate C23O by oxidizing the catalytic Fe(II) to Fe(III). nih.gov The substrate specificity of C23O varies among different bacterial strains. nih.gov

p-Cresol Methylhydroxylase (PCMH): This flavocytochrome c enzyme (EC 1.17.99.1) is involved in the initial step of the ortho-pathway degradation of p-cresol in Pseudomonas bacteria. nih.gov It catalyzes the oxidation of the methyl group of p-cresol to form p-hydroxybenzyl alcohol, which is subsequently oxidized to p-hydroxybenzaldehyde. nih.govnih.govportlandpress.com This pathway ultimately leads to the formation of protocatechuate, which then undergoes ortho ring cleavage. nih.gov The presence of dimethylphenols has been shown to induce PCMH activity in strains of P. fluorescens, indicating that the degradation of some DMPs may also be initiated by oxidation of a methyl group via this pathway. nih.gov The enzyme's active site is deeply buried within the protein, and substrate access is controlled by a "swinging-gate" mechanism. nih.gov

Kinetic Studies and Factors Influencing Biodegradation Rates in Environmental Matrices

The rate of biodegradation of alkylphenols is influenced by a variety of factors, including the chemical structure of the compound, its concentration, and environmental conditions. Kinetic studies provide crucial data on the efficiency and limitations of microbial degradation.

A study on a mixed aerobic culture demonstrated varying degradation rates for different alkylphenols. While specific data for 2-Ethyl-4,5-dimethylphenol is not available, the kinetics of related compounds offer insight into its likely behavior. The toxicity of alkylphenols to microbial cultures generally increases with the size and number of alkyl substituents, which can diminish the maximum degradation rate (Vmax). For example, cresols were found to be 5-fold more toxic than phenol, while 2-ethylphenol (B104991) and 3,4-xylenol were 11-fold more toxic.

| Compound | Maximum Degradation Rate (Vmax) (µM mg⁻¹ protein h⁻¹) | Inhibition Substrate Constant (Ki) (mM) | Relative Toxicity Compared to Phenol |

|---|---|---|---|

| Phenol | 47.0 | 10.0 | 1x |

| Cresols (o, m, p) | Not specified | Not specified | 5x |

| 2-Ethylphenol | Not specified | Not specified | 11x |

| 3,4-Dimethylphenol (B119073) (3,4-Xylenol) | Not specified | Not specified | 11x |

| 2,5-Dimethylphenol (B165462) (2,5-Xylenol) | 0.8 | 1.3 | 34x |

Data adapted from a study on a mixed culture aerobically metabolizing various phenols.

Several factors can influence these kinetic rates in environmental matrices like soil and water:

Substrate Concentration: High concentrations of phenolic compounds can be inhibitory or toxic to microorganisms, slowing down the degradation rate. researchgate.netnih.gov

Temperature and pH: Microbial activity is optimal within specific temperature and pH ranges. Deviations from these optimal conditions can significantly reduce biodegradation efficiency. sparkoncept.comfrontiersin.org

Oxygen Availability: Aerobic degradation pathways are dependent on the presence of oxygen. In anaerobic environments, degradation is much slower and follows different pathways. sparkoncept.comfrontiersin.org

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism. frontiersin.org

Bioavailability: Alkylphenols are lipophilic and tend to sorb to organic matter in soil and sediment, which can reduce their availability to microorganisms. ijpab.com

Presence of Other Compounds: The presence of multiple phenolic compounds can lead to complex interactions, such as co-metabolism or competitive inhibition, affecting the degradation rate of individual compounds. nih.gov

Pathways of Environmental Fate and Distribution of Alkylphenols

Alkylphenols enter the environment primarily through the discharge of industrial and municipal wastewater. pollutiontracker.orgresearchgate.net Their parent compounds, alkylphenol ethoxylates (APEs), are widely used as surfactants and break down into more persistent alkylphenols during wastewater treatment or in the environment. panda.org

The environmental distribution of these compounds is governed by their physicochemical properties. Alkylphenols are moderately persistent and lipophilic, meaning they preferentially bind to fats and organic matter. panda.org This leads to their accumulation in sediments, sewage sludge, and aquatic organisms. pollutiontracker.orgresearchgate.netnih.gov

Aquatic Systems: In rivers, estuaries, and coastal waters, alkylphenols are found in both the water column and sediments. researchgate.netnih.gov Higher concentrations are typically observed near urban and industrial discharge points. researchgate.net While they are water-soluble to some extent, their tendency to bind to particulate matter causes them to settle and accumulate in bottom sediments, where they can persist for months, particularly under anaerobic conditions. pollutiontracker.orgpanda.org

Soil and Terrestrial Systems: The application of sewage sludge as fertilizer can introduce alkylphenols into agricultural soils. nih.gov Their fate in soil is influenced by factors such as soil type, organic matter content, and microbial activity. ijpab.com

Bioaccumulation: Due to their lipophilic nature, alkylphenols can bioconcentrate in aquatic organisms, including invertebrates and fish. pollutiontracker.orgpanda.org This raises concerns about their potential to move up the food chain.

Q & A

Q. How to address variability in reported NMR chemical shifts for this compound derivatives?

- Resolution : Standardize solvent (CDCl₃), temperature (25°C), and field strength (400 MHz). Cross-validate with crystallography (e.g., C–H···O interactions altering δ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.